molecular formula C19H22KN3O4S B1260220 Hetacillin potassium CAS No. 5321-32-4

Hetacillin potassium

Cat. No.: B1260220
CAS No.: 5321-32-4
M. Wt: 427.6 g/mol
InChI Key: QRSPJBLLJXVPDD-XFAPPKAWSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: Hetacillin potassium is used in research to study the stability and reactivity of beta-lactam antibiotics. Its conversion to ampicillin provides insights into the mechanisms of prodrug activation and the development of new antibiotic derivatives.

Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance to beta-lactam antibiotics. Studies focus on the interaction of hetacillin and its hydrolysis product, ampicillin, with bacterial enzymes such as beta-lactamases .

Medicine: this compound has been used in clinical settings to treat bacterial infections. it has been withdrawn from the market for human use due to the lack of therapeutic advantages over ampicillin . It is still used in veterinary medicine for the treatment of mastitis in cattle .

Industry: In the pharmaceutical industry, this compound is used as a model compound for the development of new beta-lactam antibiotics. Its stability and reactivity are studied to design more effective and stable antibiotic formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hetacillin is prepared by reacting ampicillin with acetone . The reaction involves the formation of a stable imidazolidinone derivative of ampicillin. The reaction conditions typically involve the use of acetone as a solvent and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of hetacillin potassium involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to ensure its stability and efficacy. The potassium salt form, this compound, is administered by injection, either intravenously or intramuscularly .

Chemical Reactions Analysis

Mechanism of Action

Hetacillin potassium is a prodrug that is converted in the body to ampicillin . The conversion involves the hydrolysis of the imidazolidinone ring to release acetone and form ampicillin. Ampicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to the lysis and death of the bacterial cell.

Properties

CAS No.

5321-32-4

Molecular Formula

C19H22KN3O4S

Molecular Weight

427.6 g/mol

IUPAC Name

potassium;(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1

InChI Key

QRSPJBLLJXVPDD-XFAPPKAWSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

5321-32-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetacillin potassium
Reactant of Route 2
Hetacillin potassium
Reactant of Route 3
Hetacillin potassium
Reactant of Route 4
Hetacillin potassium
Reactant of Route 5
Hetacillin potassium
Reactant of Route 6
Reactant of Route 6
Hetacillin potassium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.